molecular formula C13H12N2O4S2 B1303861 Ethyl 7-(methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate CAS No. 81022-12-0

Ethyl 7-(methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate

Cat. No.: B1303861
CAS No.: 81022-12-0
M. Wt: 324.4 g/mol
InChI Key: SIEABYGJLHFJAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate is a fused heterocyclic compound featuring a benzothiazole core fused with an imidazole ring. The structure includes a methylsulfonyl (-SO₂Me) substituent at position 7 and an ethyl ester (-COOEt) at position 2.

The synthesis of such derivatives often involves multi-step reactions, including alkylation, esterification, or condensation, as seen in related imidazo-thiazole compounds .

Properties

IUPAC Name

ethyl 6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S2/c1-3-19-12(16)9-7-15-10-5-4-8(21(2,17)18)6-11(10)20-13(15)14-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEABYGJLHFJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C3=C(C=C(C=C3)S(=O)(=O)C)SC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377453
Record name Ethyl 7-(methanesulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81022-12-0
Record name Ethyl 7-(methanesulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 2-Aminobenzothiazole Derivatives

The initial step involves obtaining 2-amino-6-hydroxybenzothiazole or its protected derivatives. This can be achieved by:

  • Demethylation or deprotection of 2-amino-6-alkoxybenzothiazole using hydrobromic acid (HBr) under reflux at 105–110 °C in aqueous medium, followed by isolation via filtration or centrifugation.

Construction of the Imidazo[2,1-b]benzothiazole Core

The imidazo ring is formed by reacting 2-amino-6-hydroxybenzothiazole with appropriate electrophilic reagents such as 4-nitrophenyl derivatives bearing leaving groups (halo, alkylsulfonate, or arylsulfonate). This reaction proceeds under basic conditions (e.g., potassium carbonate) in polar solvents like N,N-dimethylformamide (DMF) at 90–110 °C.

Esterification to Form Ethyl Carboxylate

The carboxylic acid at the 2-position is converted to the ethyl ester by standard esterification techniques, such as:

  • Reaction of the acid with ethanol in the presence of acid catalysts.
  • Alternatively, coupling reactions using carbodiimide reagents (e.g., EDCI) and alcohols under mild conditions.

Representative Synthetic Procedure (Literature-Based)

Step Reaction Description Reagents/Conditions Outcome
A Conversion of 2-amino-6-alkoxybenzothiazole to 2-amino-6-hydroxybenzothiazole Aqueous HBr, reflux 105–110 °C Hydroxybenzothiazole intermediate
B Formation of 2-(4-nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol Reaction with 4-nitrophenyl halide or sulfonate, K2CO3, DMF, 90–110 °C Imidazo fused ring with nitrophenyl substituent
C Substitution with methylsulfonyl group Methylsulfonyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0 °C to room temp Introduction of methylsulfonyl at 7-position
D Reduction of nitro group to amine (if applicable) Hydrogenation or transfer hydrogenation (e.g., ammonium formate) Amino derivative
E Esterification to ethyl ester Ethanol, acid catalyst or EDCI coupling Ethyl 7-(methylsulfonyl)imidazo[2,1-b]benzothiazole-2-carboxylate

Research Findings and Optimization Notes

  • The use of aqueous hydrobromic acid for deprotection is efficient and scalable, providing good yields of hydroxybenzothiazole intermediates.
  • The nucleophilic substitution reactions to form the imidazo ring and subsequent functionalization benefit from polar aprotic solvents like DMF and bases such as potassium carbonate, which enhance reaction rates and yields.
  • Sulfonylation reactions require careful control of temperature and stoichiometry to avoid overreaction or side products.
  • Microwave-assisted synthesis has been reported for related benzo[d]imidazo[2,1-b]thiazoles, achieving high yields (90–96%) in short reaction times (12–15 minutes), suggesting potential for process intensification.
  • Purification typically involves filtration, centrifugation, and recrystallization, with melting points around 242–244 °C confirming product identity and purity.

Data Table: Key Physical and Chemical Properties

Property Value
Molecular Formula C13H12N2O4S2
Molecular Weight 324.38 g/mol
Melting Point 242–244 °C
Hazard Classification Irritant (Xi)
CAS Number 81022-12-0

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several benzothiazole and imidazo-thiazole derivatives. Key analogues include:

Compound Name Key Substituents Biological Activity Synthesis Method Reference
Ethyl 7-(methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate -SO₂Me (C7), -COOEt (C2) Not explicitly reported Likely alkylation/esterification
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) -SO₂Me (phenyl), -NMe₂ (C5) COX-2 inhibitor (IC₅₀ = 0.08 µM) Substitution at C5 of imidazo-thiazole
Ethyl 1,3-benzothiazole-2-carboxylate -COOEt (C2) No activity reported Esterification of benzothiazole
6,7,8-Trimethoxyimidazo[2,1-b]benzothiazole-2-carboxylate -OMe (C6, C7, C8), -COOEt (C2) Not reported; methoxy groups may enhance solubility Substitution with methoxy groups

Structure-Activity Relationships (SAR)

  • Substituent Position : COX-2 inhibition in imidazo-thiazoles is highly sensitive to substituents at C5 and C5. For example, 6a 's C5 dimethylamine boosts potency, while the methylsulfonyl group at C6 (or C7 in the target compound) may stabilize interactions with hydrophobic enzyme pockets .
  • Electronic Effects : The electron-withdrawing methylsulfonyl group enhances binding affinity in COX-2 inhibitors, whereas methoxy groups (e.g., in trimethoxy derivatives) may improve solubility but reduce potency .

Biological Activity

Ethyl 7-(methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate (CAS Number: 81022-12-0) is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H12N2O4S2C_{13}H_{12}N_{2}O_{4}S_{2} with a molecular weight of 324.38 g/mol. It features an imidazo[2,1-b][1,3]benzothiazole core, which is known for its versatility in biological applications. The melting point of the compound ranges from 242°C to 244°C, indicating its stability under various conditions .

Anticancer Activity

Research indicates that imidazo[2,1-b][1,3]benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent activity against various cancer cell lines such as Jurkat and A-431 cells. The mechanism often involves the inhibition of key proteins like Bcl-2, leading to increased apoptosis in cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 13Jurkat<10Bcl-2 inhibition
Compound 14A-431<15Apoptosis induction
This compoundTBDTBDTBD

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies show that similar thiazole derivatives exhibit activity against a range of pathogenic bacteria and fungi. The presence of electron-withdrawing groups enhances the antimicrobial efficacy by improving the compound's interaction with microbial cell membranes .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the imidazo[2,1-b][1,3]benzothiazole structure significantly influence biological activity. For example:

  • Substitution Patterns : The introduction of methylsulfonyl groups at specific positions enhances solubility and bioavailability.
  • Ring Modifications : Altering the benzothiazole ring can lead to improved potency against specific targets.

Table 2: Summary of SAR Findings

Modification TypeDescriptionEffect on Activity
Methylsulfonyl GroupAdded at position 7Increased solubility
Electron-Withdrawing GroupsIntroduced on phenyl ringEnhanced potency against pathogens

Study on Anticancer Properties

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of imidazo[2,1-b][1,3]benzothiazole and tested their cytotoxic effects on cancer cell lines. This compound demonstrated promising results with an IC50 value comparable to established chemotherapeutic agents .

Antimicrobial Evaluation

Another study focused on the antimicrobial activity of thiazole derivatives against Plasmodium falciparum, the malaria-causing parasite. The findings indicated that modifications to the thiazole ring system could lead to compounds with high antimalarial potency and low cytotoxicity in mammalian cells .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize ethyl 7-(methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate?

The synthesis typically involves cyclization reactions of benzothiazole precursors with functionalized esters. For example:

  • Cyclization with α-halo ketones : Ethyl 2-mercaptoimidazole derivatives react with α-halo ketones (e.g., monochloroacetone) under reflux conditions to form the imidazo[2,1-b][1,3]benzothiazole core. Subsequent sulfonation at position 7 introduces the methylsulfonyl group .
  • Microwave-assisted synthesis : Microwave irradiation (130°C, 45 min) in ethanol enhances reaction efficiency, as demonstrated in analogous imidazo[2,1-b]thiazole derivatives .
  • Post-synthetic modifications : Ester hydrolysis (e.g., using LiOH) and coupling reactions (e.g., with HATU/Hünig’s base) enable derivatization of the carboxylate group .

Q. How is the structural integrity of this compound validated in academic research?

Key techniques include:

  • NMR spectroscopy : Distinct signals for the methylsulfonyl group (δ ~3.0–3.5 ppm) and ethyl ester protons (δ ~1.3–4.3 ppm) confirm substitution patterns .
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+) and fragmentation patterns aligned with the molecular formula .
  • X-ray crystallography : For derivatives, crystallographic data reveal planarity of the benzothiazole ring and dihedral angles between substituents, critical for structure-activity studies .

Q. What preliminary biological screening models are used to assess its bioactivity?

  • In vitro cytotoxicity assays : Hep G2 (liver cancer) and A375C (melanoma) cell lines are standard models. IC50 values below 0.1 µM indicate potent activity, as seen in sulfonamide-substituted analogs .
  • Radiosensitization studies : Compounds are tested in combination with γ-radiation (2–4 Gy) to evaluate enhanced DNA fragmentation via comet assays .

Advanced Research Questions

Q. How do substituents at positions 2 and 7 influence anticancer activity and radiosensitization?

  • Position 2 (carboxylate group) : Hydrolysis to carboxylic acid or coupling with amines (e.g., piperazine) modulates solubility and target binding. For example, carboxamide derivatives show improved cellular uptake .
  • Position 7 (methylsulfonyl group) : Electron-withdrawing groups like sulfonamide enhance DNA intercalation and radiosensitization by stabilizing DNA adducts under hypoxic conditions .
  • Structure-activity relationship (SAR) : Fluorine or methoxy substituents at the phenyl ring (position 4) improve potency against melanoma, likely via hydrophobic interactions with kinase domains .

Q. What experimental strategies address contradictory data in biological assays?

  • Dose-response validation : Replicate IC50 measurements across multiple cell lines to rule out assay-specific variability .
  • Mechanistic studies : Use comet assays (DNA fragmentation) and flow cytometry (apoptosis markers) to differentiate cytotoxic vs. radiosensitizing effects .
  • Computational modeling : Molecular docking (e.g., with FLT3 kinase or histone deacetylases) identifies off-target interactions that may explain divergent results .

Q. How is the compound’s metabolic stability evaluated in preclinical studies?

  • Microsomal assays : Incubation with liver microsomes (human/rodent) assesses oxidative metabolism. High stability (>60% remaining after 1 hour) is favorable .
  • Plasma stability tests : Exposure to plasma esterases evaluates ester hydrolysis rates, critical for prodrug design .

Methodological Considerations

Q. What optimization strategies improve synthetic yields of the methylsulfonyl derivative?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency by stabilizing intermediates .
  • Catalytic additives : KI or phase-transfer catalysts accelerate halogen displacement in cyclization steps .
  • Purification techniques : Column chromatography with gradient elution (hexane/ethyl acetate) resolves closely related byproducts .

Q. How are fluorescence or spectroscopic properties leveraged in mechanistic studies?

  • Fluorescent tagging : Conjugation with dansyl or coumarin groups enables tracking of cellular uptake via fluorescence microscopy .
  • UV-Vis spectroscopy : Absorption peaks near 300–350 nm (π→π* transitions) correlate with DNA-binding affinity in photodynamic therapy studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.